molecular formula C10H7BrN2O2 B14725562 2-Bromo-4-methyl-6-nitroquinoline CAS No. 6634-15-7

2-Bromo-4-methyl-6-nitroquinoline

Cat. No.: B14725562
CAS No.: 6634-15-7
M. Wt: 267.08 g/mol
InChI Key: VVLHBVMNWJSSCJ-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-6-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound’s structure consists of a quinoline core with bromine, methyl, and nitro substituents, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methyl-6-nitroquinoline can be achieved through several methods. One common approach involves the bromination of 4-methylquinoline followed by nitration. The reaction conditions typically include the use of bromine and nitric acid as reagents . Another method involves the use of microwave-assisted synthesis, which offers a greener and more efficient route .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more sustainable .

Comparison with Similar Compounds

  • 2-Bromo-4-methylquinoline
  • 4-Methyl-6-nitroquinoline
  • 2-Bromo-6-nitroquinoline

Comparison: 2-Bromo-4-methyl-6-nitroquinoline is unique due to the presence of all three substituents (bromine, methyl, and nitro) on the quinoline core.

Properties

IUPAC Name

2-bromo-4-methyl-6-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c1-6-4-10(11)12-9-3-2-7(13(14)15)5-8(6)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLHBVMNWJSSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287627
Record name 2-bromo-4-methyl-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6634-15-7
Record name NSC51814
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51814
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-4-methyl-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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